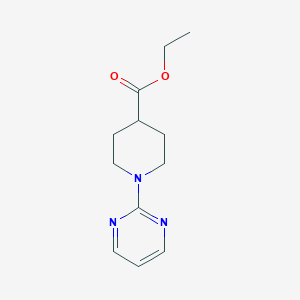

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

説明

特性

IUPAC Name |

ethyl 1-pyrimidin-2-ylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-2-17-11(16)10-4-8-15(9-5-10)12-13-6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMAXUUVHHTYNHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426550 | |

| Record name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111247-60-0 | |

| Record name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate, a valuable building block in medicinal chemistry. The document details the primary synthetic pathway, experimental protocols, and key quantitative data to support research and development activities.

Core Synthesis Pathway: Nucleophilic Aromatic Substitution

The principal and most direct route for the synthesis of this compound is a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the reaction of 2-chloropyrimidine with ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate).

The electron-deficient nature of the pyrimidine ring, further activated by the chloro-substituent at the 2-position, facilitates the nucleophilic attack by the secondary amine of the piperidine ring. This reaction leads to the displacement of the chloride leaving group and the formation of a new carbon-nitrogen bond, yielding the desired product. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol

A detailed experimental procedure for the synthesis of this compound is outlined below.

Reaction Scheme:

Materials:

-

2-Chloropyrimidine

-

Ethyl piperidine-4-carboxylate

-

Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

A mixture of 2-chloropyrimidine (2.28 g, 20 mmol) and ethyl 4-piperidinecarboxylate (4.72 g, 30 mmol) in toluene (10 mL) is heated at reflux for 18 hours.[1] Following the completion of the reaction, the mixture is cooled to room temperature. The reaction mixture is then diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any generated acid.[1] The organic layer is separated, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure.[1]

Purification:

The resulting crude product is purified by flash chromatography on a silica gel column. The product is eluted using a solvent mixture of ethyl acetate and petroleum ether (40/60, v/v) to yield this compound as a colorless oil.[1]

Data Presentation

This section summarizes the key quantitative data for the synthesis and characterization of this compound.

Table 1: Synthesis and Physical Properties

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₇N₃O₂ | |

| Molecular Weight | 235.28 g/mol | |

| CAS Number | 111247-60-0 | |

| Appearance | Colorless oil | [1] |

| Yield | 81% | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference |

| Mass Spectrometry (ESI+) | [M+H]⁺ = 236.0 | [1] |

| ¹H NMR | Not available in the searched literature. | |

| ¹³C NMR | Not available in the searched literature. | |

| IR Spectroscopy | Not available in the searched literature. |

Mandatory Visualizations

Diagram 1: Synthesis Pathway of this compound

Diagram 2: Experimental Workflow

References

Synthesis of ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate from 2-chloropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate, a valuable building block in medicinal chemistry, from 2-chloropyrimidine and ethyl isonipecotate. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, a cornerstone reaction in the formation of carbon-nitrogen bonds with heteroaromatic systems. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data, safety information, and a mechanistic overview.

Reaction Overview

The synthesis involves the displacement of the chlorine atom from the electron-deficient pyrimidine ring by the secondary amine of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate). The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride generated during the substitution.

Reaction Scheme

Caption: Overall reaction scheme for the synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate.

| Parameter | Value | Reference |

| Reactants | ||

| 2-Chloropyrimidine | 1.0 equivalent | [Patent WO2008009700 A1] |

| Ethyl isonipecotate | 1.0 equivalent | [Patent WO2008009700 A1] |

| Potassium Carbonate | 2.0 equivalents | [Patent WO2008009700 A1] |

| Solvent | ||

| Ethanol | - | [Patent WO2008009700 A1] |

| Reaction Conditions | ||

| Temperature | Reflux | [Patent WO2008009700 A1] |

| Reaction Time | 16 hours | [Patent WO2008009700 A1] |

| Yield | ||

| Isolated Yield | 73% | [Patent WO2008009700 A1] |

Detailed Experimental Protocol

This protocol is adapted from the procedure described in patent WO2008009700 A1.

Materials:

-

2-Chloropyrimidine

-

Ethyl isonipecotate (Ethyl piperidine-4-carboxylate)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Ethanol (EtOH), absolute

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Standard laboratory glassware for work-up and purification

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-chloropyrimidine (1 equivalent) in absolute ethanol, add ethyl isonipecotate (1 equivalent) and anhydrous potassium carbonate (2 equivalents).

-

Heat the reaction mixture to reflux and stir for 16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by silica gel column chromatography to afford the pure ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate.

Visualization of Methodologies

Experimental Workflow

Caption: Step-by-step experimental workflow.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction proceeds through a two-step addition-elimination mechanism, characteristic of nucleophilic aromatic substitution on electron-deficient aromatic rings.

Caption: The SₙAr reaction mechanism.

Product Characterization

While the patent does not provide detailed characterization data, typical data for the product would include:

-

¹H NMR: Resonances corresponding to the pyrimidinyl, piperidinyl, and ethyl ester protons. The spectrum would confirm the connectivity of the fragments.

-

Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₂H₁₇N₃O₂ (235.28 g/mol ).

Safety and Handling

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

| Chemical | Hazards | Safe Handling |

| 2-Chloropyrimidine | Harmful if swallowed. Causes serious eye irritation. Causes skin irritation.[1][2] | Avoid contact with skin and eyes. Do not breathe dust. Keep away from heat and open flames.[1] |

| Ethyl isonipecotate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Combustible liquid.[3][4][5][6] | Keep away from heat, sparks, and flame. Store under an inert atmosphere. Avoid ingestion and inhalation.[3] |

| Potassium Carbonate | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. Hygroscopic.[7][8][9][10][11] | Avoid dust formation. Avoid contact with skin and eyes. Store in a dry place. Keep away from acids.[9][10] |

This guide provides a comprehensive overview for the successful synthesis of ethyl 1-(2-pyrimidinyl)piperidine-4-carboxylate. Researchers should always refer to the primary literature and perform a thorough risk assessment before commencing any experimental work.

References

- 1. fishersci.com [fishersci.com]

- 2. 2-Chloropyrimidine - Safety Data Sheet [chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. echemi.com [echemi.com]

- 5. biosynth.com [biosynth.com]

- 6. Ethyl 4-piperidinecarboxylate | C8H15NO2 | CID 70770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ineos.com [ineos.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

- 11. chemos.de [chemos.de]

Chemical properties of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and purification of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed procedural information and a summary of key molecular characteristics.

Core Chemical Properties

This compound is a heterocyclic compound incorporating a pyrimidine ring attached to a piperidine-4-carboxylate ester moiety. While comprehensive experimental data is not widely available in public databases, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₂ | PubChem |

| Molecular Weight | 235.28 g/mol | [1] |

| Appearance | Colorless oil | ChemicalBook |

| Mass Spectrum (ESI+) | [M + H]⁺ = 236.0 | ChemicalBook |

| Predicted Boiling Point | 373.4 ± 52.0 °C | ChemDad |

| Predicted Density | 1.163 ± 0.06 g/cm³ | ChemDad |

| CAS Number | 111247-60-0 | [1] |

Note: Boiling point and density are computationally predicted and have not been experimentally verified in the cited sources.

Synthesis and Purification

The synthesis of this compound is achieved through a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis

Materials:

-

2-Chloropyrimidine (1.0 eq)

-

Ethyl 4-piperidinecarboxylate (1.5 eq)

-

Toluene (Anhydrous)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-Chloropyrimidine (2.28 g, 20 mmol) and Ethyl 4-piperidinecarboxylate (4.72 g, 30 mmol) in toluene (10 mL).[2]

-

Heat the reaction mixture to reflux and maintain for 18 hours under an inert atmosphere.[2]

-

Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Upon completion, allow the mixture to cool to room temperature.[2]

Experimental Protocol: Purification

Materials:

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

Dilute the cooled reaction mixture with ethyl acetate.[2]

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acidic components.[2]

-

Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude product.[2]

-

Purify the residue by flash chromatography on a silica gel column.[2]

-

Elute the column with a mixture of ethyl acetate and petroleum ether (40:60, v/v) to afford the pure this compound as a colorless oil. The reported yield is 81%.[2]

Visualized Workflows

The following diagrams illustrate the synthesis process and a general workflow for the characterization of a newly synthesized compound.

Caption: Synthetic route for this compound.

References

An In-depth Technical Guide to 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester (CAS 111247-60-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of the publicly available chemical data and synthesis protocols for CAS 111247-60-0. As of the latest search, detailed experimental characterization data (NMR, IR), extensive physicochemical properties, and any specific biological activity or signaling pathway information for this compound are not available in the public domain. Therefore, this guide focuses on the chemical aspects of the molecule.

Chemical Identity and Structure

1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester is a heterocyclic compound featuring a pyrimidine ring attached to a piperidine moiety, with an ethyl ester functional group. Its chemical structure is a valuable scaffold in medicinal chemistry and organic synthesis.

Structure:

Caption: Molecular structure of CAS 111247-60-0.

Chemical and Physical Data

The following table summarizes the available chemical and physical data for 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester. It is important to note that most of the physical properties are predicted and have not been experimentally verified in the available literature.

| Property | Value | Source |

| IUPAC Name | Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate | - |

| CAS Number | 111247-60-0 | - |

| Molecular Formula | C₁₂H₁₇N₃O₂ | [1] |

| Molecular Weight | 235.28 g/mol | - |

| SMILES | CCOC(=O)C1CCN(CC1)c1ncccn1 | - |

| Appearance | Colorless oil | [1] |

| Boiling Point | 373.4 ± 52.0 °C (Predicted) | [2] |

| Density | 1.163 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 5.04 ± 0.33 (Predicted) | [2] |

| Storage | Sealed in dry, Room Temperature | [2] |

Caption: Chemical and physical data for CAS 111247-60-0.

Synthesis Protocol

A common synthetic route to 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester involves the nucleophilic aromatic substitution of 2-chloropyrimidine with ethyl 4-piperidinecarboxylate.[1]

Experimental Protocol:

-

Reactants:

-

2-Chloropyrimidine (2.28 g, 20 mmol)

-

Ethyl 4-piperidinecarboxylate (also known as ethyl isonipecotate) (4.72 g, 30 mmol)

-

Toluene (10 mL)

-

-

Procedure:

-

A mixture of 2-chloropyrimidine and ethyl 4-piperidinecarboxylate in toluene is heated to reflux for 18 hours.[1]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The reaction mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.[1]

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[1]

-

The resulting residue is purified by flash chromatography on silica gel using a solvent system of ethyl acetate/petroleum ether (40/60, v/v).[1]

-

-

Yield:

-

The reported yield of the final product, 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester, as a colorless oil is 4.00 g (81%).[1]

-

-

Characterization:

-

Mass Spectrometry (ESI+): [M+H]⁺ = 236.0.[1]

-

Caption: Synthesis workflow for CAS 111247-60-0.

Safety Information

No specific safety data sheet (SDS) for 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester was found. However, an SDS for the corresponding carboxylic acid (CAS 303144-44-7) is available and can provide general guidance, assuming similar toxicological properties.

-

General Handling: Use only under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid ingestion and inhalation.

-

First Aid Measures:

-

Eye Contact: Rinse immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

-

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Strong reducing agents, bases.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for 1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester. Further research and screening are required to elucidate its potential pharmacological profile.

Conclusion

1-pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester (CAS 111247-60-0) is a readily synthesizable heterocyclic compound. While its chemical synthesis is well-documented, a comprehensive understanding of its physicochemical properties, biological activity, and safety profile is lacking. This technical guide provides the foundational chemical information for researchers interested in exploring this molecule for potential applications in drug discovery and development. Further experimental investigation is necessary to unlock its full potential.

References

Technical Whitepaper: C12H17N3O2 (Inidascamine) - A Modulator of Cholinergic, Glutamatergic, and GABAergic Pathways for Cognitive Enhancement

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molecular formula C12H17N3O2 represents several chemical entities, with the most clinically advanced being Inidascamine (formerly RL-007). This technical guide provides an in-depth overview of Inidascamine, an investigational compound under development for the treatment of cognitive impairment associated with schizophrenia (CIAS). With a molecular weight of 235.28 g/mol , Inidascamine's therapeutic potential lies in its unique mechanism of action, modulating three critical neurotransmitter systems implicated in cognitive function: the cholinergic, glutamatergic (specifically NMDA receptors), and GABAergic (specifically GABAB receptors) pathways. This document summarizes the available data on Inidascamine, including its physicochemical properties, proposed mechanism of action, and findings from a recent Phase 2b clinical trial. Detailed methodologies for the key clinical assessments used in this trial are also provided.

Introduction to C12H17N3O2: Focus on Inidascamine

While the molecular formula C12H17N3O2 may apply to other compounds such as the insecticide Formparanate, the most significant research and development efforts have centered on Inidascamine.[1] Inidascamine is an orally bioavailable small molecule being investigated for its pro-cognitive effects.[2] Cognitive impairment is a core and debilitating feature of schizophrenia, and there are currently no approved medications specifically for this indication, representing a significant unmet medical need.

Physicochemical Properties of Inidascamine

A summary of the key physicochemical properties of Inidascamine is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C12H17N3O2 | [1] |

| Molecular Weight | 235.28 g/mol | [1] |

| Exact Mass | 235.132077 u | [1] |

Proposed Mechanism of Action and Signaling Pathways

Inidascamine is believed to exert its pro-cognitive effects by modulating the activity of cholinergic, NMDA, and GABAB receptors.[2] These three systems are known to play crucial roles in learning, memory, and executive function. The interplay between these pathways is complex; for instance, GABAB receptor activation can modulate NMDA receptor calcium signals, and cholinergic signaling is intertwined with both GABAergic and glutamatergic transmission in brain regions critical for cognition.[3][4][5]

The proposed signaling pathway for Inidascamine is depicted in the following diagram:

Caption: Proposed signaling pathway of Inidascamine.

Clinical Development: Phase 2b Trial in CIAS

A randomized, double-blind, placebo-controlled Phase 2b clinical trial was conducted to evaluate the efficacy and safety of Inidascamine in patients with CIAS.[2][6] The study enrolled 242 patients across the United States and Europe.[2]

Quantitative Data Summary

The trial did not meet its primary endpoint of a statistically significant improvement on the Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery (MCCB) neurocognitive composite score at Week 6.[6][7] However, a modest but consistent numerical improvement was observed across the overall MCCB composite score and several subdomains.[7] Directionally positive effects were also noted on the Virtual Reality Functional Capacity Assessment Tool (VRFCAT).[7] A summary of the key findings is presented in Table 2.

| Endpoint | Outcome |

| Primary Efficacy Endpoint | |

| MCCB Neurocognitive Composite Score at Week 6 | Did not achieve statistical significance.[6][7] |

| Secondary/Exploratory Endpoints | |

| MCCB Subdomains (Symbol Coding, Speed of Processing, Verbal Learning) | Modest numerical improvement observed.[6][7] |

| Virtual Reality Functional Capacity Assessment Tool (VRFCAT) | Directionally positive effects observed.[7] |

| Safety and Tolerability | |

| Overall Profile | Well-tolerated with a favorable safety profile.[2][6] |

| Common Side Effects Associated with Schizophrenia Treatments (sedation, weight gain, extrapyramidal symptoms) | No evidence of these side effects was observed.[2][6] |

Experimental Protocols

The following sections detail the methodologies for the key assessments used in the Inidascamine Phase 2b trial.

The MCCB is a standardized set of 10 tests designed to assess cognitive function in seven domains relevant to schizophrenia: speed of processing, attention/vigilance, working memory, verbal learning, visual learning, reasoning and problem-solving, and social cognition.[8][9][10]

-

Administration: The tests are individually administered and typically take 60 to 90 minutes to complete.[9][10]

-

Scoring: Raw scores from each test are converted to T-scores (mean = 50, standard deviation = 10) based on normative data.[8] A composite score is generated from the T-scores of the individual domains.[8]

-

Equipment: The battery requires paper and pencil, a computer for some tasks, a stopwatch, and the official MCCB kit.[8][10]

The workflow for the MCCB assessment is as follows:

Caption: Workflow for the MCCB assessment.

The VRFCAT is a performance-based measure that uses a virtual reality environment to assess a patient's ability to perform real-world tasks.[1][11] It is designed to evaluate functional capacity and how cognitive improvements translate into meaningful daily life skills.[11] The tool has been accepted into the FDA's Clinical Outcome Assessment Qualification Program.[12]

-

Methodology: Patients navigate a simulated environment on a tablet or computer and are required to complete a series of everyday tasks, such as preparing a meal, shopping, and using public transportation.[1][12]

-

Primary Outcome Measure: The primary outcome is typically the total time to completion of the assessment scenario.[13]

-

Secondary Outcome Measures: Other metrics include the number of errors made and the number of objectives not achieved within a set time.[13]

-

Validation: The VRFCAT has demonstrated good psychometric properties, including high test-retest reliability and significant correlations with cognitive performance as measured by the MCCB.[11]

Conclusion and Future Directions

Inidascamine (C12H17N3O2) represents a novel approach to treating cognitive impairment in schizophrenia through its modulation of cholinergic, NMDA, and GABAB receptor pathways. While the recent Phase 2b trial did not meet its primary endpoint, the compound demonstrated a favorable safety profile and consistent numerical improvements across several cognitive and functional measures.[2][6][7] Further analysis of the full dataset, including secondary endpoints and subgroup analyses, will be crucial in determining the future development path for Inidascamine. The findings from this research contribute valuable insights into the complex neurobiology of cognition and will inform the design of future clinical trials for pro-cognitive agents.

References

- 1. virtualheroes.com [virtualheroes.com]

- 2. Recognify Life Sciences Provides Update on Phase 2b Trial of Inidascamine in Patients with Cognitive Impairment Associated with Schizophrenia | AtaiBeckley N.V. [ir.ataibeckley.com]

- 3. Loss of GABA co-transmission from cholinergic neurons impairs behaviors related to hippocampal, striatal, and medial prefrontal cortex functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Loss of GABA co-transmission from cholinergic neurons impairs behaviors related to hippocampal, striatal, and medial prefrontal cortex functions [frontiersin.org]

- 5. GABAB receptors modulate NMDA receptor calcium signals in dendritic spines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

- 7. reddit.com [reddit.com]

- 8. MATRICS Consensus Cognitive Battery | RehabMeasures Database [sralab.org]

- 9. edgeclinicalsolutions.org [edgeclinicalsolutions.org]

- 10. Measurement and Treatment Research to Improve Cognition in Schizophrenia (MATRICS) Consensus Cognitive Battery [parinc.com]

- 11. VRFCAT - Wikipedia [en.wikipedia.org]

- 12. isctm.org [isctm.org]

- 13. fda.gov [fda.gov]

The Advent and Evolution of Pyrimidine-Piperidine Derivatives in Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The convergence of the pyrimidine and piperidine scaffolds has given rise to a versatile and highly successful class of molecules in medicinal chemistry. These derivatives have demonstrated significant therapeutic potential across various disease areas, most notably in oncology and immunology. This technical guide provides an in-depth exploration of the discovery, history, and key experimental methodologies associated with pyrimidine-piperidine derivatives, with a focus on their role as kinase inhibitors.

Historical Perspective: From Heterocyclic Curiosities to Potent Pharmacophores

The journey of pyrimidine-piperidine derivatives begins with the independent exploration of their constituent rings. The systematic study of pyrimidines was initiated in 1884 by Pinner, who developed methods for their synthesis. The parent pyrimidine compound was first prepared in 1900 by Gabriel and Colman. For much of the early 20th century, research into pyrimidine derivatives was largely driven by their fundamental role as nucleobases (cytosine, thymine, and uracil) in nucleic acids.

The piperidine ring, a ubiquitous motif in natural alkaloids, was first isolated in 1850. Its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility, made it an attractive component for drug design.

The strategic combination of these two heterocycles into a single molecular entity appears to have gained significant traction with the advent of targeted therapies, particularly in the field of protein kinase inhibitors. The pyrimidine ring serves as an excellent "hinge-binding" motif, capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, thus mimicking the natural ligand, adenine. The piperidine moiety is often utilized as a versatile linker or a solubilizing group, enabling fine-tuning of the molecule's physicochemical properties and providing vectors for substitution to explore structure-activity relationships (SAR).

While a singular "discovery" of the pyrimidine-piperidine scaffold is difficult to pinpoint, its rise to prominence is intrinsically linked to the broader effort to develop orally bioavailable, selective kinase inhibitors in the late 1990s and early 2000s.

Therapeutic Applications and Key Compound Classes

The therapeutic value of pyrimidine-piperidine derivatives has been demonstrated across a range of applications, primarily driven by their ability to modulate the activity of protein kinases.

Kinase Inhibition in Oncology

A significant number of pyrimidine-piperidine derivatives have been investigated as inhibitors of various protein kinases implicated in cancer progression. The general structure often involves a 2- or 4-substituted pyrimidine core, with the piperidine ring providing a linkage to other aromatic or aliphatic groups that occupy adjacent pockets in the kinase active site.

-

Epidermal Growth Factor Receptor (EGFR) Inhibitors: The EGFR signaling pathway is a critical driver in the proliferation of several solid tumors. Pyrimidine-piperidine derivatives have been designed to compete with ATP for the kinase domain of EGFR, thereby blocking downstream signaling.

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: In hematological malignancies, the B-cell receptor (BCR) signaling pathway is often constitutively active. BTK is a key kinase in this pathway, and pyrimidine-piperidine derivatives have been developed as potent inhibitors.

-

IκB Kinase (IKK-2) Inhibitors: The NF-κB signaling pathway is a central mediator of inflammation and is also implicated in cancer cell survival and proliferation. IKK-2 is a crucial kinase in this pathway, and pyrimidine-piperidine derivatives have been explored for their anti-inflammatory and anti-cancer potential by targeting this enzyme.

Anti-HIV Applications

Derivatives incorporating the pyrimidine-piperidine scaffold have also been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV-1. In this context, the pyrimidine core and its substituents are designed to bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function.

Quantitative Biological Data

The following tables summarize the biological activity of representative pyrimidine-piperidine derivatives from the literature.

| Compound ID | Target | Assay Type | IC50 / EC50 (µM) | Cell Line | Reference |

| Compound 17 | IKK-2 | Kinase Inhibition | 1.30 | - | |

| BD-c1 | HIV-1 RT | Anti-viral Activity | 0.010 | MT-4 | |

| BD-e2 | HIV-1 RT | Anti-viral Activity | 0.0051 | MT-4 |

Experimental Protocols

The following sections provide illustrative experimental protocols for the synthesis and biological evaluation of a generic pyrimidine-piperidine derivative.

Synthesis of a 2-(Piperidin-1-yl)pyrimidine Derivative

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction to couple a piperidine moiety to a pyrimidine core.

Reaction Scheme:

Materials:

-

2,4-dichloropyrimidine (1.0 eq)

-

Piperidine (1.1 eq)

-

Diisopropylethylamine (DIPEA) (1.5 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2,4-dichloropyrimidine in DMF in a round-bottom flask under a nitrogen atmosphere.

-

Add DIPEA to the solution and stir for 5 minutes at room temperature.

-

Add piperidine dropwise to the reaction mixture.

-

Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 2-chloro-4-(piperidin-1-yl)pyrimidine.

In Vitro Kinase Inhibition Assay (Illustrative Example)

This protocol outlines a general method for assessing the inhibitory activity of a pyrimidine-piperidine derivative against a target kinase.

Principle:

The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation is quantified, typically using a luminescence-based method where the amount of ATP remaining after the reaction is measured.

Materials:

-

Recombinant human kinase (e.g., EGFR, IKK-2)

-

Kinase-specific substrate (e.g., a peptide or protein)

-

ATP

-

Test compound (pyrimidine-piperidine derivative) dissolved in DMSO

-

Kinase assay buffer

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well plates

-

Multimode plate reader with luminescence detection

Procedure:

-

Prepare a serial dilution of the test compound in kinase assay buffer.

-

In a 96-well plate, add the kinase, the substrate, and the diluted test compound. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.

-

Incubate at room temperature to allow the luminescent signal to stabilize.

-

Measure the luminescence of each well using a plate reader.

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate key signaling pathways that are modulated by pyrimidine-piperidine inhibitors.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. Pyrimidine-piperidine derivatives can inhibit this pathway by targeting the IKK complex.

Caption: Inhibition of the NF-κB pathway by a pyrimidine-piperidine derivative targeting the IKK complex.

Inhibition of a Generic Receptor Tyrosine Kinase (RTK) Pathway

Many pyrimidine-piperidine derivatives target RTKs, such as EGFR, which are crucial for cell growth and proliferation.

Caption: Mechanism of action for a pyrimidine-piperidine RTK inhibitor.

Future Directions

The pyrimidine-piperidine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on:

-

Improving Selectivity: Designing derivatives that can distinguish between closely related kinases to minimize off-target effects and improve safety profiles.

-

Overcoming Resistance: Developing next-generation inhibitors that are active against mutant forms of kinases that confer resistance to existing therapies.

-

Novel Therapeutic Areas: Exploring the potential of pyrimidine-piperidine derivatives in other disease areas where specific kinases have been implicated, such as neurodegenerative and metabolic disorders.

The rich history and proven success of this compound class ensure that it will remain a cornerstone of medicinal chemistry for the foreseeable future.

The Pivotal Role of Pyrimidine Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold, a fundamental heterocyclic ring, is a cornerstone of medicinal chemistry, underpinning the therapeutic efficacy of a wide array of drugs.[1][2][3] From anticancer and antiviral agents to antimicrobial and anti-inflammatory therapies, the versatility of the pyrimidine nucleus allows for the design and synthesis of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the role of pyrimidine derivatives in drug discovery and development, with a focus on their synthesis, mechanisms of action, and therapeutic applications.

The Pyrimidine Core: A Privileged Scaffold

The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.[4] This structural motif is found in the essential building blocks of life, the nucleobases uracil, thymine, and cytosine, which form the genetic material of all living organisms.[1] This inherent biological relevance makes the pyrimidine scaffold an excellent starting point for the design of therapeutic agents that can interact with biological targets with high specificity and affinity. The ability to easily modify the pyrimidine ring at various positions allows for the fine-tuning of a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile.[5]

Synthesis of Pyrimidine Derivatives

A variety of synthetic methodologies have been developed for the construction of the pyrimidine ring and its derivatives. One of the most common and versatile methods is the Biginelli reaction, a one-pot three-component condensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea.

A general workflow for the synthesis of pyrimidine derivatives often involves the initial construction of a core pyrimidine structure followed by a series of functionalization steps to introduce desired substituents.

Experimental Protocol: Synthesis of a Dihydropyrimidine Derivative via the Biginelli Reaction

Materials:

-

Benzaldehyde (1.0 eq)

-

Ethyl acetoacetate (1.0 eq)

-

Urea (1.5 eq)

-

Ethanol

-

Concentrated Hydrochloric Acid (catalytic amount)

Procedure:

-

A mixture of benzaldehyde (10.6 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), urea (9.0 g, 0.15 mol), and ethanol (50 mL) is placed in a round-bottom flask.

-

A few drops of concentrated hydrochloric acid are added as a catalyst.

-

The reaction mixture is refluxed for 4 hours.

-

Upon cooling, a solid precipitate forms.

-

The solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to yield the pure dihydropyrimidine derivative.

Therapeutic Applications of Pyrimidine Derivatives

The broad spectrum of biological activities exhibited by pyrimidine derivatives has led to their development as therapeutic agents for a variety of diseases.

Anticancer Agents

Pyrimidine derivatives are among the most important classes of anticancer drugs. They exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival.[6][7]

Mechanism of Action: EGFR Inhibition

A significant number of pyrimidine-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[8][9][10] Overexpression or mutation of EGFR is common in many cancers, leading to uncontrolled cell growth. Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking its signaling cascade.[6]

Quantitative Data: Anticancer Activity

| Compound | Target | Cell Line | IC50 (µM) | Reference |

| Gefitinib | EGFR | A549 (Lung) | 0.015 | [10] |

| Erlotinib | EGFR | NCI-H1975 (Lung) | 0.05 | [10] |

| Lapatinib | EGFR/HER2 | MCF-7 (Breast) | 9.71 | [11] |

| Compound 4f | - | MCF-7 (Breast) | 1.629 | [5] |

| Compound 4i | - | MCF-7 (Breast) | 1.841 | [5] |

| Compound 4a | - | A549 (Lung) | 3.304 | [5] |

| Compound 2a | - | U-87 MG (Glioblastoma) | 4-8 | [12][13] |

| Compound 4i (Isolongifolene derivative) | - | MCF-7 (Breast) | 0.33 | [14] |

Antiviral Agents

Pyrimidine derivatives are also crucial in the fight against viral infections. They can inhibit viral replication by targeting essential viral enzymes or host cell factors.[15][16]

Mechanism of Action: Inhibition of Viral Polymerase

Many antiviral pyrimidine nucleoside analogs, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors or chain terminators of viral DNA or RNA polymerases.[11][17] This prevents the synthesis of new viral genomes, thereby halting viral replication.

Experimental Protocol: Plaque Reduction Assay

This assay is a standard method to determine the antiviral activity of a compound.[1][2]

Materials:

-

Confluent monolayer of host cells (e.g., Vero cells) in 6-well plates

-

Virus stock of known titer

-

Test pyrimidine derivatives

-

Cell culture medium (e.g., DMEM)

-

Overlay medium (e.g., containing methylcellulose)

-

Crystal violet solution

Procedure:

-

Seed host cells in 6-well plates to form a confluent monolayer.

-

Infect the cells with a known amount of virus for 1 hour.

-

Remove the virus and wash the cells.

-

Add the overlay medium containing different concentrations of the test compound.

-

Incubate the plates until plaques (zones of cell death) are visible.

-

Fix and stain the cells with crystal violet.

-

Count the number of plaques in each well and calculate the concentration of the compound that reduces the number of plaques by 50% (EC50).

Quantitative Data: Antiviral Activity

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Compound 1 | Zika Virus (ZIKV) | Huh-7 | 5.21 | [18] |

| Compound 23 | Zika Virus (ZIKV) | Huh-7 | 5.70 | [18] |

| Compound 58 | HIV-1 (WT) | MT-4 | 0.0001-0.0026 | [11] |

| Compound 2d | Influenza A | MDCK | 2.8 | [3] |

Antimicrobial Agents

The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrimidine derivatives have emerged as a promising class of compounds.[8] They can target various bacterial processes, including cell wall synthesis and folate metabolism.

Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

Some pyrimidine derivatives, such as trimethoprim, act as inhibitors of dihydrofolate reductase (DHFR), a key enzyme in the folic acid synthesis pathway.[9][19] Bacteria rely on this pathway to produce tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids. Inhibition of DHFR leads to the depletion of tetrahydrofolate, ultimately halting bacterial growth.[15]

Quantitative Data: Antimicrobial Activity

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 9d | S. aureus | 16-102 (µM) | [20] |

| Compound 9n | E. coli | 16-102 (µM) | [20] |

| Compound 9o | P. aeruginosa | 16-102 (µM) | [20] |

| Compound 9p | C. albicans | 15.50-26.30 (µM) | [20] |

| Bromo derivative | S. aureus | 8 | [21] |

| Iodo derivative | S. aureus | 8 | [21] |

Anti-inflammatory Agents

Chronic inflammation is implicated in a wide range of diseases, and pyrimidine derivatives have shown potential as anti-inflammatory agents.[22][23] They can modulate inflammatory pathways by inhibiting key enzymes and signaling molecules.

Mechanism of Action: Inhibition of NF-κB Signaling

The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.[1][18] Some pyrimidine derivatives have been shown to inhibit the activation of the NF-κB pathway, thereby reducing the production of inflammatory mediators.[1][10]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.[8][24]

Materials:

-

Rats or mice

-

Carrageenan solution (1%)

-

Test pyrimidine derivatives

-

Plethysmometer (for measuring paw volume)

Procedure:

-

Administer the test compound or vehicle to the animals.

-

After a set time, inject carrageenan into the subplantar region of the right hind paw to induce inflammation.

-

Measure the paw volume at various time points after carrageenan injection using a plethysmometer.

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Quantitative Data: Anti-inflammatory Activity

| Compound | Assay | IC50 / % Inhibition | Reference |

| Compound 7 | COX-2 Inhibition | ED50 = 11.60 µM | [22] |

| Compound 8 | COX-2 Inhibition | ED50 = 8.23 µM | [22] |

| Compound 9 | COX-2 Inhibition | ED50 = 9.47 µM | [22] |

| Compound 135 | NF-κB Inhibition | IC50 = 0.6 µM | [22] |

| Compound 9a | NO Production Inhibition | IC50 = 83.1 µM | [2] |

| Compound 9d | NO Production Inhibition | IC50 = 88.7 µM | [2] |

Structure-Activity Relationship (SAR) and Drug Discovery Workflow

The development of potent and selective pyrimidine-based drugs relies heavily on understanding the structure-activity relationship (SAR).[5][24] SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating the effect of these changes on its biological activity. This iterative process helps to identify the key structural features required for optimal therapeutic effect.

A typical drug discovery workflow for pyrimidine derivatives involves high-throughput screening (HTS) of a compound library to identify initial "hits," followed by lead optimization through SAR studies to improve potency, selectivity, and pharmacokinetic properties.

Future Perspectives

The field of pyrimidine-based drug discovery continues to evolve, with ongoing efforts to develop novel derivatives with improved efficacy and safety profiles. The exploration of new biological targets and the application of advanced synthetic methodologies will undoubtedly lead to the development of the next generation of pyrimidine-based therapeutics. The inherent versatility of the pyrimidine scaffold ensures its continued prominence in medicinal chemistry for years to come.

References

- 1. ymerdigital.com [ymerdigital.com]

- 2. benchchem.com [benchchem.com]

- 3. research.unipd.it [research.unipd.it]

- 4. researchgate.net [researchgate.net]

- 5. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer potential and structure activity studies of purine and pyrimidine derivatives: an updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis and Evaluation of Triazole-Pyrimidine Analogues as SecA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis and studies of new purines/pyrimidine derivatives as multi-targeted agents involving various receptor sites in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Progression of Antiviral Agents Targeting Viral Polymerases [mdpi.com]

- 18. scienceopen.com [scienceopen.com]

- 19. Effect of a pyrimidine derivative on the level of cytokines in conditions of streptococcal wound infection | Tsibizova | Medical Immunology (Russia) [mimmun.ru]

- 20. researchgate.net [researchgate.net]

- 21. files.core.ac.uk [files.core.ac.uk]

- 22. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ijppr.humanjournals.com [ijppr.humanjournals.com]

In-Depth Technical Guide: Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate as a Foundational Building Block for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality with the potential to address previously intractable drug targets. At the heart of this approach lies the design of heterobifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), which co-opt the cellular ubiquitin-proteasome system to selectively eliminate proteins of interest. The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid synthesis and optimization of these degraders. This technical guide provides an in-depth exploration of Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate , a versatile building block, with a particular focus on its application in the development of PROTACs targeting the serine/threonine kinase Akt. This document details its role as a precursor to potent Akt-targeting warheads, presents quantitative data for exemplary degraders, outlines detailed experimental protocols for their evaluation, and visualizes the underlying biological and experimental workflows.

Introduction to this compound

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylate core. This molecular scaffold is of significant interest in medicinal chemistry for several reasons:

-

The Pyrimidine Moiety: Pyrimidine is a common pharmacophore found in numerous approved drugs, particularly kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, facilitating interactions with the hinge region of kinase active sites.

-

The Piperidine Ring: This saturated heterocycle provides a rigid and three-dimensional structural element, which can be crucial for optimizing ligand-protein interactions and improving pharmacokinetic properties.

-

The Ethyl Carboxylate Group: This functional group serves as a versatile chemical handle for further synthetic modifications, allowing for the attachment of linkers, a key component of PROTAC molecules.

These features make this compound an ideal starting point for the synthesis of ligands for various protein targets. A notable application, and the focus of this guide, is its elaboration into potent inhibitors of Akt, a key node in cellular signaling pathways frequently dysregulated in cancer.

Application in PROTACs Targeting Akt

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Hyperactivation of this pathway is a hallmark of many cancers, making Akt a prime therapeutic target. While traditional small-molecule inhibitors of Akt have been developed, PROTAC-mediated degradation of Akt offers potential advantages, including the elimination of both the enzymatic and scaffolding functions of the protein and a more durable pharmacological effect.

The structural core of this compound is highly similar to that of established Akt inhibitors, such as AZD5363 (Capivasertib). By modifying this building block, it is possible to generate a potent "warhead" that specifically binds to Akt. This warhead can then be connected via a chemical linker to an E3 ligase ligand, resulting in a heterobifunctional PROTAC that induces the degradation of Akt.

A prominent example of an Akt-degrading PROTAC built upon a similar scaffold is MS21 . MS21 utilizes an AZD5363-derived warhead to target Akt and recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to trigger its degradation.

Quantitative Data for an Exemplary Akt Degrader (MS21)

The following tables summarize the key quantitative data for the AZD5363 inhibitor and the derived PROTAC degrader, MS21, demonstrating the successful translation of a potent binder into an effective degrader.

Table 1: Binding Affinity of AZD5363 and MS21 to Akt Isoforms

| Compound | Target | Binding Affinity (Kd, nM) |

| AZD5363 | AKT1 | 1.8 |

| AKT2 | 16 | |

| AKT3 | 4.8 | |

| MS21 | AKT1 | 10 |

| AKT2 | 360 | |

| AKT3 | 46 |

Data sourced from competitive binding assays.

Table 2: In-Cell Degradation Potency of MS21

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |

| MS21 | Total Akt | PC-3 | 8.8 | >90 |

DC50 is the concentration required for 50% degradation of the target protein. Dmax is the maximum observed protein degradation.

Experimental Protocols

The development and characterization of protein degraders involve a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Synthesis of an Akt-Targeting PROTAC

This section outlines a representative synthetic workflow for constructing an Akt-targeting PROTAC, starting from a precursor structurally related to this compound and culminating in a degrader analogous to MS21.

Workflow for PROTAC Synthesis:

Representative Synthetic Protocol (Amide Coupling):

-

Activation of the Warhead: Dissolve the Akt warhead (containing a carboxylic acid or a functional group that can be converted to one, derived from the initial building block) (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF). Add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling Reaction: To the activated warhead solution, add a solution of the linker-E3 ligase ligand conjugate (containing a free amine) (1.1 eq) in anhydrous DMF.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by liquid chromatography-mass spectrometry (LC-MS). Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Purify the crude PROTAC using preparative high-performance liquid chromatography (HPLC) to yield the final product with high purity.

-

Characterization: Confirm the structure and identity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot for Protein Degradation (DC50 and Dmax Determination)

This protocol is used to quantify the extent of target protein degradation in cells treated with the PROTAC.

Workflow for Western Blot Analysis:

Detailed Protocol:

-

Cell Culture and Treatment: Seed the cells of interest (e.g., PC-3 or BT474) in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-Akt) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the intensity of the target protein band to the corresponding loading control band. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.

Cell Viability Assay

This assay assesses the effect of target protein degradation on cell proliferation and viability.

Workflow for Cell Viability Assay:

Detailed Protocol (MTT Assay):

-

Cell Seeding and Treatment: Seed cells in a 96-well plate at a suitable density. After 24 hours, treat the cells with various concentrations of the PROTAC.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability data against the log of the PROTAC concentration to determine the half-maximal inhibitory concentration (IC50).

Signaling Pathway

The targeted degradation of Akt by a PROTAC derived from this compound directly impacts the PI3K/Akt/mTOR signaling pathway.

Conclusion

This compound represents a valuable and versatile building block for the development of targeted protein degraders. Its inherent structural features, which are amenable to the synthesis of potent kinase inhibitors, make it particularly well-suited for the construction of PROTACs targeting key oncogenes like Akt. The ability to rationally design and synthesize effective degraders from such foundational molecules, coupled with a robust suite of biochemical and cellular assays for their evaluation, is driving the expansion of the TPD field. This technical guide provides a framework for leveraging this building block to advance the discovery of novel therapeutics for cancer and other diseases driven by aberrant protein function.

Physical characteristics of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate is a heterocyclic organic compound featuring a pyrimidine ring linked to a piperidine-4-carboxylate ethyl ester moiety. Its chemical structure suggests potential for diverse chemical reactions and biological interactions, making it a compound of interest in medicinal chemistry and drug discovery. The presence of the pyrimidine and piperidine scaffolds, which are common in pharmacologically active molecules, indicates its potential as a building block for the synthesis of novel therapeutic agents. This document provides a summary of its known physical characteristics and synthesis, based on available data.

Chemical and Physical Properties

Limited experimentally determined physical data for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate is available in the public domain. The compound is described as a colorless oil.[1] Predicted and known properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇N₃O₂ | - |

| Molecular Weight | 235.28 g/mol | - |

| CAS Number | 111247-60-0 | - |

| Appearance | Colorless oil | [1] |

| Mass Spectrum (ESI+) | [M+H]⁺ = 236.0 | [1] |

| Predicted Boiling Point | 373.4 ± 52.0 °C | - |

| Predicted Density | 1.163 ± 0.06 g/cm³ | - |

Synthesis

A documented method for the synthesis of ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate involves the reaction of 2-chloropyrimidine with ethyl 4-piperidinecarboxylate.

Experimental Protocol:

The synthesis is typically carried out by refluxing a mixture of 2-chloropyrimidine and ethyl 4-piperidinecarboxylate in a suitable solvent, such as toluene.[1]

Materials:

-

2-Chloropyrimidine

-

Ethyl 4-piperidinecarboxylate

-

Toluene

-

Saturated aqueous sodium bicarbonate

-

Ethyl acetate

-

Petroleum ether

-

Silica gel

Procedure:

-

A mixture of 2-chloropyrimidine (e.g., 20 mmol) and ethyl 4-piperidinecarboxylate (e.g., 30 mmol) in toluene (e.g., 10 mL) is heated to reflux for approximately 18 hours.[1]

-

Upon completion of the reaction, the mixture is cooled to room temperature.[1]

-

The cooled mixture is diluted with ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate.[1]

-

The organic layer is separated, dried, and the solvent is removed under reduced pressure.[1]

-

The resulting residue is purified by flash chromatography on silica gel, using an eluent such as a 40/60 (v/v) mixture of ethyl acetate and petroleum ether.[1]

-

This process yields ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate as a colorless oil.[1] A reported yield for this synthesis is 81%.[1]

Logical Workflow for Synthesis

Caption: Synthetic workflow for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activity, mechanism of action, or involvement in any signaling pathways for ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate. While the pyrimidine and piperidine moieties are present in numerous biologically active compounds, the specific pharmacological profile of this compound has not been characterized in the literature. Further research and screening are required to elucidate its potential therapeutic applications.

Conclusion

Ethyl 1-(pyrimidin-2-yl)piperidine-4-carboxylate is a readily synthesizable compound with a chemical structure that suggests potential for further derivatization and exploration in drug discovery programs. While its fundamental chemical and physical properties are partially characterized, a significant gap exists in the understanding of its biological effects. This technical guide summarizes the current knowledge and highlights the need for future research to determine the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 1-pyrimidin-2-yl-piperidine-4-carboxylate is a synthetic small molecule featuring a pyrimidine ring linked to a piperidine-4-carboxylate ethyl ester. While direct studies on the anticancer properties of this specific molecule are not extensively documented in current literature, its structural motifs are prevalent in a multitude of compounds demonstrating significant potential in oncology research. The piperidine and pyrimidine scaffolds are key components of various inhibitors targeting critical cancer-related pathways, including kinase signaling cascades and microtubule dynamics.

These application notes provide a comprehensive guide for researchers interested in investigating the potential of this compound as a novel anticancer agent. The protocols detailed below are based on established methodologies for evaluating compounds with suspected activity against key cancer targets, such as the PI3K/Akt signaling pathway and tubulin polymerization.

Hypothesized Mechanisms of Action

Based on the known activities of structurally related pyrimidine and piperidine derivatives, two primary hypothetical mechanisms of action for this compound in cancer cells are proposed:

-

Inhibition of the PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt (Protein Kinase B) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many human cancers. Several pyrimidine-based molecules have been developed as potent inhibitors of Akt and other kinases within this pathway.[1][2]

-

Disruption of Microtubule Dynamics: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Agents that interfere with microtubule polymerization or depolymerization can induce mitotic arrest and apoptosis in cancer cells, making them effective chemotherapeutic agents. The piperidine moiety is found in various compounds that modulate microtubule function.[3]

Data Presentation: Anticipated In Vitro Activity

The following tables present hypothetical yet plausible quantitative data for this compound, based on the reported activities of analogous compounds in the scientific literature.[4][5][6] These values should serve as a benchmark for initial experimental investigations.

Table 1: Hypothetical IC50 Values for Kinase Inhibition

| Kinase Target | Hypothetical IC50 (nM) |

| Akt1 | 150 |

| Akt2 | 250 |

| PI3Kα | >1000 |

| mTOR | >1000 |

Table 2: Hypothetical GI50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | Key Pathway Alteration | Hypothetical GI50 (µM) |

| MCF-7 | Breast Cancer | PIK3CA Mutant | 2.5 |

| PC-3 | Prostate Cancer | PTEN Null | 3.8 |

| A549 | Lung Cancer | KRAS Mutant | 8.1 |

| U-87 MG | Glioblastoma | PTEN Null | 1.9 |

Experimental Protocols

Protocol 1: In Vitro Akt1 Kinase Inhibition Assay (Luminescent)

This protocol describes a biochemical assay to determine the 50% inhibitory concentration (IC50) of this compound against purified Akt1 kinase.

Materials:

-

Recombinant human Akt1 enzyme

-

GSK3α/β peptide substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

This compound (serial dilutions)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

To the wells of a 384-well plate, add 2.5 µL of each compound dilution or vehicle control (DMSO).

-

Add 2.5 µL of a solution containing the Akt1 enzyme and the GSK3α/β peptide substrate in kinase buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (final concentration at the Km for Akt1).

-

Incubate the plate at 30°C for 1 hour.

-

Stop the reaction and detect the generated ADP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[7]

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the compound relative to the vehicle control and determine the IC50 value using a suitable software.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Inhibition in Cells

This protocol details the procedure for assessing the effect of this compound on the phosphorylation status of Akt and its downstream targets in a cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

IGF-1 (or other appropriate stimulant)

-

Ice-cold PBS

-

RIPA buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK3β (Ser9), anti-total-GSK3β, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Seed MCF-7 cells in 6-well plates and allow them to adhere overnight.

-

Serum-starve the cells for 16-24 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for 2 hours.

-

Stimulate the cells with 100 ng/mL IGF-1 for 15 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.[8]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[9]

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the signal using an ECL substrate.

-

Analyze the band intensities to assess the inhibition of phosphorylation.

Protocol 3: In Vitro Tubulin Polymerization Assay (Turbidity-based)

This protocol describes a method to evaluate the effect of this compound on the polymerization of purified tubulin.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 0.5 mM EGTA, 2 mM MgCl₂)

-

GTP solution

-

Glycerol

-

This compound (serial dilutions)

-

Paclitaxel (positive control for polymerization enhancement)

-

Colchicine (positive control for polymerization inhibition)

-

96-well, half-area, clear bottom plates

-

Spectrophotometer with temperature control and kinetic reading capabilities

Procedure:

-

Prepare a 10X stock of GTP in General Tubulin Buffer.

-

Prepare stock solutions of the test compound and control compounds in DMSO, then dilute to 10X final concentration in General Tubulin Buffer.

-

On ice, reconstitute tubulin in General Tubulin Buffer.

-

Prepare the final tubulin solution by adding GTP (to 1 mM) and glycerol (to 10%) to the reconstituted tubulin on ice.[10]

-

Pre-warm the microplate reader to 37°C.

-

On ice, add 10 µL of 10X compound, control, or vehicle to the appropriate wells of a 96-well plate.

-

Initiate the polymerization reaction by adding 90 µL of the final tubulin solution to each well.

-

Immediately place the plate in the pre-warmed microplate reader.

-

Measure the absorbance at 340 nm every minute for 60-90 minutes.[11]

-

Plot absorbance versus time and analyze the polymerization curves to determine the effect of the compound on the lag time, polymerization rate, and maximum polymer mass.

Protocol 4: Immunofluorescence Staining of Microtubules in Cells

This protocol allows for the visualization of the effects of this compound on the microtubule network in cancer cells (e.g., HeLa).

Materials:

-

HeLa cells

-

Glass coverslips

-

Complete culture medium

-

This compound

-

PBS

-

Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody (anti-α-tubulin)

-

Fluorescently labeled secondary antibody

-

DAPI solution

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed HeLa cells on sterile glass coverslips in a multi-well plate and allow them to adhere.

-

Treat the cells with the desired concentrations of this compound or vehicle control for an appropriate duration (e.g., 24 hours).

-

Wash the cells with PBS.

-

Fix the cells with fixation solution for 10-15 minutes at room temperature.[12]

-

Wash the cells with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells with PBS.

-

Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

-

Incubate with diluted primary anti-α-tubulin antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate with the diluted fluorescently labeled secondary antibody for 1 hour at room temperature, protected from light.

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI solution for 5 minutes.

-

Mount the coverslips on glass slides using mounting medium.

-

Visualize the stained cells using a fluorescence microscope and capture images.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if this compound induces cell cycle arrest, particularly in the G2/M phase, which is characteristic of microtubule-targeting agents.

Materials:

-

Cancer cell line of interest (e.g., HeLa)

-

Complete culture medium

-

This compound

-

Trypsin-EDTA

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with varying concentrations of the compound or vehicle control for 24-48 hours.

-

Harvest the cells by trypsinization, collecting both adherent and floating cells.

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet in a small volume of PBS and add ice-cold 70% ethanol dropwise while vortexing to fix the cells. Store at -20°C for at least 2 hours.

-

Centrifuge the fixed cells to remove the ethanol and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.[13]

-

Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.

-

Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Visualizations